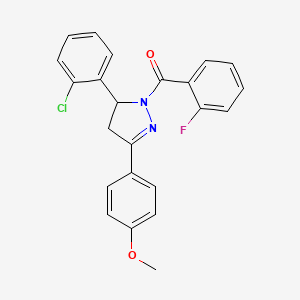

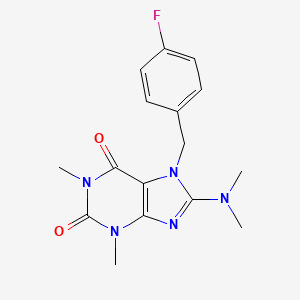

![molecular formula C16H11F6NO2 B2784027 BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate CAS No. 2200013-24-5](/img/structure/B2784027.png)

BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate is a chemical compound with the CAS Number: 2200013-24-5 . It has a molecular weight of 363.26 .

Synthesis Analysis

The compound N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which is similar to this compound, was prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 h under metal- and catalyst-free conditions . This practical method was conducted in air without any special treatment or activation .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C16H11F6NO2/c17-15(18,19)11-6-12(16(20,21)22)8-13(7-11)23-14(24)25-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,23,24) . The geometry optimization of the similar compound N-(3,5-bis(trifluoromethyl)benzyl)stearamide was performed using density functional theory (DFT), employing Becke’s three-parameter hybrid function with the nonlocal correlation of Lee–Yang–Parr (B3LYP) method with 6–311+G(d,p) basis set in gas phase .Chemical Reactions Analysis

The synthesis of a similar compound, selinexor, begins with 3,5-bis(trifluoromethyl)benzonitrile. The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 363.26 . More detailed physical and chemical properties were not found in the retrieved documents.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Improved Preparation and Safety Considerations : An efficient bromination method for 3,5-bis(trifluoromethyl)benzene has been developed. This method is significant for safely preparing potentially explosive trifluoromethylphenyl Grignard reagents, which are precursors for advanced intermediates, including benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate (Leazer et al., 2003).

Applications in Organic Chemistry

- Baeyer-Villiger Reactions : The compound is involved in Baeyer-Villiger reactions catalyzed by bis[3,5-bis(trifluoromethyl)phenyl] diselenide. This catalysis is crucial for the oxidation of carbonyl compounds in certain solvents (Brink et al., 2001).

- Synthesis of Novel Compounds : It has been used in synthesizing a series of 2-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole, demonstrating its role in generating structurally diverse compounds with potential antibacterial and antifungal applications (Vora & Vyas, 2019).

Advanced Material Synthesis

- Photoluminescence and Electroluminescence : In the synthesis of iridium complexes, the compound has been used for its impact on the emission spectra and potential applications in organic light-emitting diodes (OLEDs) (Xu et al., 2013).

Polymer Chemistry

- Fabrication of Poly(amide-amine) Films : It contributes to the fabrication of redox-active and electrochromic poly(amide-amine) films, showing reversible electrochemical oxidation processes and high contrast ratios in visible and NIR regions (Hsiao & Wang, 2016).

Catalysis

- Catalyst Preparation : Aluminum tris(dihydrogen phosphate) [Al(H2PO4)3] has been used as a catalyst with the compound for preparing N,N′-alkylidene biscarbamates (Shafiee et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in the synthesis of covalent organic frameworks .

Mode of Action

The compound’s mode of action is primarily through its high electronegativity and large steric hindrance . These properties allow it to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .

Biochemical Pathways

Instead, it plays a crucial role in the construction of high-performance lithium-sulfur batteries by suppressing the shuttle effect of polysulfides .

Result of Action

The compound’s action results in improved capacity and cyclic stability of lithium-sulfur batteries . Cells with the BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C .

Action Environment

The compound’s action, efficacy, and stability are influenced by the environment within the lithium-sulfur batteries . The high electronegativity and large steric hindrance of the compound help suppress the diffusion of polysulfides, thereby improving the battery’s performance .

Propriétés

IUPAC Name |

benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F6NO2/c17-15(18,19)11-6-12(16(20,21)22)8-13(7-11)23-14(24)25-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMANUAJYKCFOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2783946.png)

![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2783947.png)

![(2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2783948.png)

![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2783950.png)

![3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2783952.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2783954.png)

![2-(benzylthio)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2783956.png)

![Ethyl 4-({[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2783959.png)